molecular formula C27H29N7O3S B2650358 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-47-2

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2650358
M. Wt: 531.64
InChI Key: ZEFJUBZIZAUNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a white solid . It is a benzoxazole derivative, which is a class of compounds known for their wide spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The FTIR spectrum shows peaks corresponding to different functional groups present in the molecule . The 1H and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 152–156 °C . The FTIR, 1H NMR, and 13C NMR data provide information about the physical and chemical properties of the compound .

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

Research has shown that derivatives of the specified chemical structure have been synthesized to target serotonin receptors, demonstrating potential psychotropic activities. A study by Chłoń-Rzepa et al. (2013) highlighted a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds were evaluated for their affinity and selectivity towards native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors, showing potential as antidepressant and anxiolytic agents. Notably, compound 21, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, produced an antidepressant-like effect and exhibited anxiolytic-like activity, highlighting the therapeutic potential of such derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic Properties

Another study by Zygmunt et al. (2015) synthesized and pharmacologically evaluated a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. This research aimed at identifying new analgesic agents, with several compounds demonstrating significant analgesic and anti-inflammatory activities. This suggests the potential application of these derivatives as new classes of analgesic and anti-inflammatory agents, warranting further evaluation of their pharmacological properties (Zygmunt et al., 2015).

properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O3S/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-38-26-28-20-10-6-7-11-21(20)37-26)25(29-23)33-14-12-32(13-15-33)18-19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFJUBZIZAUNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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